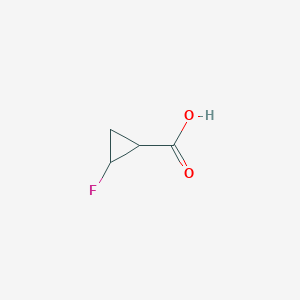

2-Fluorocyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156816-78-3, 130340-04-4 | |

| Record name | 2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorocyclopropanecarboxylic Acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorocyclopropanecarboxylic acid is a fascinating and synthetically valuable molecule that has garnered significant attention in the field of medicinal chemistry. The incorporation of a fluorine atom onto the cyclopropane ring imparts unique stereoelectronic properties, influencing the molecule's conformation, acidity, and metabolic stability. These characteristics make it a desirable building block for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a particular focus on its applications in drug development.

Chemical Structure and Stereoisomerism

This compound possesses a strained three-membered ring with a fluorine atom and a carboxylic acid group as substituents. The relative orientation of these two groups gives rise to cis and trans diastereomers. Furthermore, each diastereomer is chiral, existing as a pair of enantiomers. The four stereoisomers are:

-

(1R,2S)-2-Fluorocyclopropanecarboxylic acid (trans)

-

(1S,2R)-2-Fluorocyclopropanecarboxylic acid (trans)

-

(1S,2S)-2-Fluorocyclopropanecarboxylic acid (cis)

-

(1R,2R)-2-Fluorocyclopropanecarboxylic acid (cis)

The specific stereochemistry of the molecule is crucial for its biological activity and its utility as a chiral intermediate in the synthesis of complex pharmaceutical compounds. For instance, the (1S,2S)-isomer is a key intermediate for the synthesis of the broad-spectrum antibiotic, sitafloxacin.[1]

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₄H₅FO₂ | |

| Molecular Weight | 104.08 g/mol | [2] |

| Melting Point | 55-56 °C | For the racemic mixture.[3] |

| Boiling Point | 202.3 ± 33.0 °C | Predicted value.[3] |

| pKa | 4.00 ± 0.11 | Predicted value. The fluorine atom's electron-withdrawing effect increases acidity compared to cyclopropanecarboxylic acid.[3] |

| Solubility | Soluble in water and polar organic solvents. | Carboxylic acids with low molar mass are generally soluble in water.[4] |

| Appearance | White solid | [3] |

Synthesis of this compound

Several synthetic routes to this compound and its stereoisomers have been developed, often involving cyclopropanation reactions.

General Synthesis from Allyl Alcohol

One common, multi-step synthesis starts from allyl alcohol.[5]

Caption: General synthetic workflow from allyl alcohol.

Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters provides an effective method for the stereoselective synthesis of the cis-isomer.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Allyl Alcohol[5]

This protocol outlines the general steps for the synthesis. Optimal conditions for each step should be determined empirically.

-

Benzyl Protection of Allyl Alcohol:

-

React allyl alcohol with benzyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to form allyl benzyl ether.

-

-

Cyclopropanation:

-

To a solution of allyl benzyl ether, add dibromofluoromethane and a phase transfer catalyst (e.g., benzyl triethylammonium chloride).

-

The reaction is typically carried out in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide).

-

-

Debenzylation:

-

Remove the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).

-

-

Debromination:

-

Treat the resulting dibromofluorocyclopropane derivative with a reducing agent, such as zinc powder, at an elevated temperature (e.g., 70 °C) to yield the fluorocyclopropane intermediate.

-

-

Oxidation:

-

Oxidize the alcohol functionality to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent) in a solvent mixture such as acetone and water.

-

Protocol 2: Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid[6]

This protocol is based on a rhodium-catalyzed reaction.

-

Reaction Setup:

-

In a reaction vessel, dissolve 1-fluoro-1-(phenylsulfonyl)ethylene and a rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable solvent (e.g., dichloromethane).

-

-

Addition of Diazo Ester:

-

Slowly add a solution of a diazo ester (e.g., ethyl diazoacetate) to the reaction mixture at room temperature.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify the resulting cyclopropane ester by column chromatography.

-

-

Hydrolysis:

-

Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

-

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals.

Sitafloxacin: A Fluoroquinolone Antibiotic

The (1S,2S)-enantiomer of this compound is a crucial intermediate in the synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Sitafloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[7][8]

References

- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. finechemicals.com.cn [finechemicals.com.cn]

- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stereoisomers of 2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-Fluorocyclopropanecarboxylic acid, a critical chiral building block in modern medicinal chemistry. The unique structural and electronic properties imparted by the fluorine atom and the cyclopropyl ring make these stereoisomers valuable intermediates in the synthesis of novel therapeutic agents, most notably quinolone antibiotics such as Sitafloxacin. This document details the synthesis, separation, and characterization of the cis and trans diastereomers and their respective enantiomers.

Introduction

The introduction of fluorine into drug molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. When incorporated into a rigid cyclopropyl scaffold, the fluorine atom's influence becomes highly dependent on its stereochemical orientation relative to other substituents. This compound possesses two stereogenic centers, giving rise to four possible stereoisomers: (1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans. The precise spatial arrangement of the fluorine and carboxylic acid groups is crucial for their biological activity and their utility as synthetic intermediates.

Stereoselective Synthesis of Stereoisomers

The synthesis of this compound stereoisomers can be approached through stereoselective methods to enrich the desired isomer or through non-selective methods followed by separation.

Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

A prevalent method for the stereoselective synthesis of cis-2-Fluorocyclopropanecarboxylic acid is through a rhodium-catalyzed cyclopropanation reaction.[1][2][3] This approach typically involves the reaction of a diazoacetate with a fluorinated alkene.

A logical workflow for the synthesis of the cis isomers is depicted below.

Caption: Synthesis Workflow for cis-2-Fluorocyclopropanecarboxylic Acid.

Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid

The synthesis of the trans isomer is less commonly reported with high stereoselectivity. Often, synthetic routes produce a mixture of cis and trans isomers, from which the trans isomer must be separated. Some methods, however, have been shown to favor the formation of the trans product. For instance, a ruthenium-catalyzed reaction has been reported to yield a trans/cis ratio of 86:14.[4]

Separation of Stereoisomers

The separation of the four stereoisomers of this compound is a critical step in obtaining enantiomerically pure material. This is typically a two-stage process involving the separation of the cis and trans diastereomers, followed by the resolution of the enantiomers of each diastereomer.

Separation of cis and trans Diastereomers

The separation of cis and trans diastereomers can be achieved using standard chromatographic techniques, such as column chromatography on silica gel, or by fractional crystallization.[5] The different spatial arrangements of the functional groups in the cis and trans isomers lead to differences in their physical properties, such as polarity and crystal packing, which allows for their separation.

A general workflow for the separation of the stereoisomers is outlined below.

Caption: General Separation Workflow.

Chiral Resolution of Enantiomers

Once the cis and trans diastereomers are separated, the racemic mixture of each must be resolved to obtain the individual enantiomers. A common and effective method for the resolution of carboxylic acids is the formation of diastereomeric salts with a chiral base.[2][5][6] The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts regenerates the enantiomerically pure carboxylic acids.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of the stereoisomers of this compound.

| Stereoisomer | Synthesis Method | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Overall Yield | Reference |

| rac-cis | Rhodium-catalyzed cyclopropanation | >95:5 | - | Not Reported | [2] |

| rac-trans | Ruthenium-catalyzed cyclopropanation | 14:86 | - | Not Reported | [4] |

| Stereoisomer | CAS Number | Spectroscopic Data (¹H NMR, CDCl₃) | Spectroscopic Data (¹³C NMR, CDCl₃) | Reference |

| (1R,2S)-cis | 167073-07-6 | Not explicitly found | Not explicitly found | [7] |

| (1S,2R)-cis | Not Found | Not explicitly found | Not explicitly found | |

| (1R,2R)-trans | Not Found | Not explicitly found | Not explicitly found | |

| (1S,2S)-trans | 127199-14-8 | Not explicitly found | Not explicitly found | [8] |

| rac-cis | Not Found | δ (ppm): 4.85-4.72 (m, 1H), 2.22-2.15 (m, 1H), 1.78-1.71 (m, 1H), 1.35-1.28 (m, 1H) | δ (ppm): 177.1, 75.9 (d, J=235.5 Hz), 22.3 (d, J=10.5 Hz), 17.8 (d, J=10.5 Hz) | [3] (Supporting Info) |

| rac-trans | Not Found | Not explicitly found | Not explicitly found |

Experimental Protocols

General Procedure for Rhodium-Catalyzed Synthesis of rac-cis-2-Fluorocyclopropanecarboxylic Acid Ester

This protocol is adapted from the literature and provides a general method for the synthesis of the cis isomer.[2]

Materials:

-

1-Fluoro-1-(phenylsulfonyl)ethylene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer

-

Dichloromethane (anhydrous)

Procedure:

-

To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv) in anhydrous dichloromethane, add rhodium(II) acetate dimer (0.01 equiv).

-

To this mixture, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane dropwise over 1 hour at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.

-

The resulting ester can then be converted to the carboxylic acid via reductive desulfonylation followed by hydrolysis.

General Procedure for Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the separation of enantiomers of a carboxylic acid using a chiral resolving agent.

Materials:

-

Racemic this compound (either cis or trans isomer)

-

Chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

-

Suitable solvent (e.g., ethanol, methanol, acetone, or mixtures thereof)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

Procedure:

-

Dissolve the racemic carboxylic acid in a suitable solvent.

-

Add an equimolar amount of the chiral amine resolving agent.

-

Heat the mixture gently to ensure complete dissolution and salt formation.

-

Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This is the less soluble diastereomeric salt.

-

The mother liquor contains the more soluble diastereomeric salt.

-

To recover the enantiomerically enriched carboxylic acid, suspend the crystalline salt in a mixture of water and ethyl acetate.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Conclusion

The stereoisomers of this compound are of significant interest to the pharmaceutical industry due to their potential to impart favorable properties to drug candidates. The ability to selectively synthesize or separate the desired stereoisomer is crucial for the development of effective and safe therapeutics. This guide has provided an overview of the current state of knowledge regarding the synthesis, separation, and characterization of these important chiral building blocks. Further research into more direct and efficient methods for the synthesis and separation of all four stereoisomers will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijpbs.com [ijpbs.com]

- 6. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]

- 7. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

The Evolving Landscape of Drug Discovery: A Technical Guide to Fluorinated Cyclopropanes

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, medicinal chemists and drug development professionals are increasingly turning to the unique properties of fluorinated cyclopropanes. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this promising structural motif, offering valuable insights for researchers and scientists in the field. The inclusion of fluorine atoms and a cyclopropyl ring, two key elements in medicinal chemistry, creates molecules with enhanced pharmacological profiles.[1][2]

The rigid nature of the cyclopropane ring, combined with the profound electronic effects of fluorine, allows for fine-tuning of a molecule's physicochemical properties.[3][4] This strategic incorporation can lead to improved metabolic stability, enhanced cell permeability, and optimized binding affinity to biological targets.[3][4]

Physical and Chemical Properties: A Quantitative Perspective

The introduction of fluorine into a cyclopropane ring significantly alters its fundamental properties. These changes, crucial for rational drug design, are summarized below.

Structural and Energetic Parameters

Fluorination induces notable changes in the geometry and stability of the cyclopropane ring. The high electronegativity of fluorine leads to a shorter and stronger carbon-fluorine bond. Computational studies have provided valuable insights into these structural perturbations.

| Parameter | Cyclopropane | Monofluorocyclopropane | 1,1-Difluorocyclopropane | all-cis-1,2,3-Trifluorocyclopropane |

| C-C Bond Length (Å) | ~1.510 | ~1.501 (C1-C2), ~1.523 (C2-C3) | ~1.488 (C2-C3) | - |

| C-F Bond Length (Å) | - | ~1.393 | ~1.355 | - |

| Dipole Moment (D) | 0 | ~1.8 | ~2.5 | ~6.2[5] |

| Relative Stability | - | More stable | Geminal difluorination is stabilizing[6] | Energetically unfavorable formation[7] |

Note: Specific values can vary depending on the computational method and basis set used. The data presented is a representative compilation from theoretical studies.

Quantum-chemical studies have shown that the fluorination of cyclopropane is generally an exothermic process, with geminal difluorination being particularly stabilizing due to anomeric-like interactions.[6][8] However, the all-cis-1,2,3-trifluorocyclopropane isomer is an exception, with its formation being energetically unfavorable.[7][8] This particular isomer exhibits a significant molecular dipole moment, making it a "facially polarized" cyclohexane.[5]

Lipophilicity (logP)

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on the lipophilicity of cyclopropanes is not straightforward and depends on the number and position of the fluorine atoms.

| Compound | logP |

| Cyclopropylmethanol | 0.34 |

| 1-Fluorocyclopropylmethanol | 0.24 |

| 2-Fluorocyclopropylmethanol (cis) | 0.14 |

| 2-Fluorocyclopropylmethanol (trans) | 0.20 |

| (Trifluoromethyl)cyclopropane | 2.4 |

| Aryl α,β,β-trifluorocyclopropane | Similar to -CF3 group[9][10] |

Note: This table presents a selection of experimentally determined logP values to illustrate the impact of fluorination.

Generally, monofluorination tends to slightly decrease lipophilicity. However, the introduction of a trifluoromethyl group significantly increases it. Interestingly, an aryl α,β,β-trifluorocyclopropane motif has a lipophilicity comparable to a trifluoromethyl group, despite having three carbon atoms.[9][10]

Key Experimental Protocols

The synthesis and evaluation of fluorinated cyclopropanes rely on a set of key experimental procedures. Detailed methodologies for some of the most critical experiments are provided below.

Synthesis: Difluorocarbene Addition to an Olefin

This protocol describes a common method for the synthesis of gem-difluorocyclopropanes using in situ generation of difluorocarbene from a Ruppert-Prakash reagent.

Materials:

-

Alkene (1.0 mmol)

-

Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol)

-

Sodium Iodide (NaI) (0.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous THF (5 mL).

-

Add sodium iodide (0.1 mmol) to the solution.

-

Slowly add trimethyl(trifluoromethyl)silane (1.5 mmol) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluorocyclopropane.

This continuous flow method for difluorocarbene generation and addition to alkenes and alkynes has been shown to be an efficient and safe alternative to traditional batch processes.[11][12]

Physicochemical Property Measurement: Shake-Flask Method for logP Determination

This protocol outlines the standard "shake-flask" method for determining the octanol-water partition coefficient (logP), a measure of lipophilicity.[13] A variation of this method utilizing ¹⁹F NMR spectroscopy has been developed for accurate lipophilicity measurement of fluorinated compounds.[9][14]

Materials:

-

Fluorinated cyclopropane derivative (test compound)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Volumetric flasks

-

Separatory funnel

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the test compound in n-octanol.

-

Add a known volume of the n-octanol stock solution and a known volume of water to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Biological Evaluation: In Vitro Metabolic Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes, which is a crucial step in early drug discovery.[15]

Materials:

-

Fluorinated cyclopropane derivative (test compound)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (or NADPH)[16]

-

Phosphate buffer (pH 7.4)

-

Positive control compound (with known metabolic instability)

-

Negative control (incubation without NADPH)

-

Incubator or water bath at 37°C

-

LC-MS/MS for analysis

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome suspension.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) from the half-life.

Visualizing the Impact: Pathways and Workflows

Understanding the role of fluorinated cyclopropanes in a biological context and the process of their development can be enhanced through visual representations.

Caption: Signaling pathway of a fluorinated cyclopropane 5-HT2C receptor agonist.

The design and synthesis of novel fluorinated cyclopropylmethylamines have led to the identification of potent and selective 5-HT2C receptor agonists.[17] Molecular docking studies suggest that these compounds bind to the receptor and trigger downstream signaling cascades, offering potential therapeutic benefits for central nervous system disorders.[17]

Caption: A typical experimental workflow for the development of fluorinated cyclopropane-based drug candidates.

This workflow illustrates the iterative process of designing, synthesizing, and evaluating fluorinated cyclopropane derivatives. The data gathered from physicochemical and biological assays inform structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.

Conclusion

Fluorinated cyclopropanes represent a powerful and versatile tool in the modern medicinal chemist's arsenal. Their unique combination of conformational rigidity and tunable electronic properties offers a compelling strategy for overcoming many of the challenges encountered in drug discovery. A thorough understanding of their synthesis, physicochemical characteristics, and biological behavior, as outlined in this guide, is essential for harnessing their full potential in the development of next-generation therapeutics. As research in this area continues to expand, the application of fluorinated cyclopropanes is poised to make a significant and lasting impact on the landscape of medicine.

References

- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. m.youtube.com [m.youtube.com]

- 15. nuvisan.com [nuvisan.com]

- 16. mttlab.eu [mttlab.eu]

- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluorocyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorocyclopropanecarboxylic acid, a unique fluorinated cyclopropane derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the electronic properties of the fluorine atom, imparts desirable characteristics to bioactive molecules, including enhanced metabolic stability, binding affinity, and altered pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, stereoisomers, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and key biological pathways where its derivatives are active are also presented.

Introduction

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. Similarly, the cyclopropane ring, as the smallest carbocycle, offers a rigid conformational constraint that can be advantageous for optimizing ligand-receptor interactions. This compound merges these two valuable motifs, making it a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its effective utilization in their drug discovery programs.

Chemical and Physical Properties

This compound is a chiral molecule that exists as four stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The cis and trans diastereomers exhibit distinct spatial arrangements of the fluorine and carboxylic acid groups, which can significantly influence their biological activity and that of their downstream derivatives.

Molecular Formula: C₄H₅FO₂

Molecular Weight: 104.08 g/mol

Stereoisomers and CAS Numbers

| Stereoisomer | Configuration | CAS Number |

| (1S,2S) | cis | 127199-14-8 |

| (1R,2R) | cis | Not readily available |

| (1S,2R) | trans | 167073-07-6 |

| (1R,2S) | trans | 130340-04-4 |

| Racemic cis | cis | 105919-34-4 |

| Racemic trans | trans | 156816-78-3 |

Physicochemical Data

Comprehensive experimental data for all isomers is not consistently available in the literature. The table below summarizes available information and predicted properties.

| Property | cis-Isomer | trans-Isomer | Notes and References |

| Melting Point (°C) | Not readily available | 55-56 (racemic) | For racemic trans-isomer.[1] |

| Boiling Point (°C) | Not readily available | 202.3 ± 33.0 (predicted) | [1] |

| pKa | Not readily available | 4.00 ± 0.11 (predicted) | [1] |

| logP | Not readily available | Not readily available | The introduction of fluorine generally increases lipophilicity. |

Synthesis of this compound

The stereoselective synthesis of this compound isomers is a key challenge. Several synthetic routes have been developed, with rhodium-catalyzed cyclopropanation being a particularly effective method for achieving high stereoselectivity.

Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester has been reported as an efficient method for the stereoselective synthesis of the cis-isomer.[2]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Materials:

-

1-fluoro-1-(phenylsulfonyl)ethylene

-

Ethyl diazoacetate

-

Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

-

Dichloromethane (anhydrous)

-

Magnesium powder

-

Mercuric chloride (catalytic amount)

-

Ethanol

-

Hydrochloric acid (0.5 M)

-

Pentane

-

Anhydrous sodium sulfate

Procedure:

-

Cyclopropanation: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a catalytic amount of Rh₂(OAc)₄ in anhydrous dichloromethane at room temperature, a solution of ethyl diazoacetate in dichloromethane is added dropwise over 1-2 hours. The reaction mixture is stirred for an additional hour.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate as a mixture of cis and trans isomers. The isomers can be separated by preparative HPLC.

-

Desulfonylation and Hydrolysis: To a solution of the purified cis-ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate in ethanol, magnesium powder and a catalytic amount of mercuric chloride are added. The mixture is stirred at room temperature for 16 hours.

-

Acidification and Extraction: The reaction mixture is poured into a mixture of water and 0.5 M aqueous HCl. The product is extracted with pentane.

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford crude tert-butyl cis-2-fluorocyclopropanecarboxylate. Subsequent hydrolysis of the ester group yields cis-2-fluorocyclopropanecarboxylic acid.

Logical Workflow for the Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

Caption: A schematic overview of the stereoselective synthesis of cis-2-Fluorocyclopropanecarboxylic acid.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several classes of therapeutic agents, including antibiotics and central nervous system (CNS) active compounds.

Quinolone Antibiotics: Sitafloxacin

The (1S,2S)-isomer of this compound is a crucial building block for the synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. The cis-fluorocyclopropyl moiety at the N-1 position of the quinolone core is critical for its potent antibacterial activity.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Sitafloxacin

Caption: Sitafloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Glutamate Receptor Agonists

Derivatives of this compound have been investigated as analogs of glutamic acid, with some demonstrating agonist activity at metabotropic glutamate receptors (mGluRs), such as mGluR4. These receptors are involved in the modulation of synaptic transmission and plasticity in the CNS and are targets for the treatment of neurological and psychiatric disorders.

Signaling Pathway: Glutamate Receptor Modulation

Caption: Analogs of this compound can act as agonists at metabotropic glutamate receptors.

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex, biologically active molecules. Its stereoisomers provide a platform for fine-tuning the pharmacological properties of drug candidates. The continued development of efficient and stereoselective synthetic methods for this compound will undoubtedly facilitate its broader application in drug discovery and contribute to the development of new and improved therapeutics.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 2-Fluorocyclopropanecarboxylic Acid

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the cis and trans isomers of 2-Fluorocyclopropanecarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a valuable building block in medicinal chemistry, and its structural elucidation is crucial for its application. NMR spectroscopy is a primary technique for characterizing the stereochemistry of this compound. This document summarizes the available ¹H and ¹⁹F NMR data and provides a general experimental protocol for data acquisition.

Gassen, K. R., & Baasner, B. (1990). Fluorinated cyclopropanecarboxylic acids and their derivatives. Journal of Fluorine Chemistry, 49(1), 127-139.

The data presented in the following tables are based on the expected signals and known spectral characteristics of similar fluorinated cyclopropane derivatives. Researchers are directed to the aforementioned publication for the specific, experimentally determined values.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Isomer | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| cis | H-1 (CH-COOH) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH1-H2, JH1-H3a, JH1-H3b |

| H-2 (CH-F) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH2-F, JH2-H1, JH2-H3a, JH2-H3b | |

| H-3a (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3a-H3b, JH3a-H1, JH3a-H2, JH3a-F | |

| H-3b (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3b-H3a, JH3b-H1, JH3b-H2, JH3b-F | |

| COOH | Data from Gassen & Baasner (1990) | Broad Singlet | ||

| trans | H-1 (CH-COOH) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH1-H2, JH1-H3a, JH1-H3b |

| H-2 (CH-F) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH2-F, JH2-H1, JH2-H3a, JH2-H3b | |

| H-3a (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3a-H3b, JH3a-H1, JH3a-H2, JH3a-F | |

| H-3b (CH₂) | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JH3b-H3a, JH3b-H1, JH3b-H2, JH3b-F | |

| COOH | Data from Gassen & Baasner (1990) | Broad Singlet |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| cis | Data from Gassen & Baasner (1990) | Data from Gassen & Baasner (1990) | JF-H2, JF-H1, JF-H3a, JF-H3b |

| trans | Data from Gassen & Baasner (1990)[1] | Data from Gassen & Baasner (1990) | JF-H2, JF-H1, JF-H3a, JF-H3b |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ (δ 0.00 ppm) is often used, or the spectrometer can be referenced to a known solvent signal.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.

-

Tune and match the probe for both the ¹H and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal resolution, typically aiming for a narrow and symmetrical solvent peak.

3. ¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹⁹F NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended initially to locate the signal, which can then be narrowed.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64 to 256, depending on concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (¹H) or the appropriate reference (¹⁹F).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of NMR data for this compound.

Caption: Workflow for NMR data acquisition and analysis.

References

The Ascending Trajectory of 2-Fluorocyclopropanecarboxylic Acid Derivatives in Therapeutic Innovation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Within this landscape, 2-fluorocyclopropanecarboxylic acid derivatives have emerged as a particularly promising class of molecules, demonstrating a diverse range of biological activities with significant therapeutic potential. The unique conformational constraints imposed by the cyclopropane ring, coupled with the potent electronic effects of the fluorine atom, give rise to compounds with enhanced metabolic stability, binding affinity, and target selectivity. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to empower further research and development in this exciting field.

Antibacterial Activity of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives

A significant area of investigation for this compound derivatives has been in the development of novel antibacterial agents. The 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid scaffold, in particular, has yielded compounds with potent activity against a range of Gram-positive and Gram-negative bacteria. The introduction of the fluorocyclopropyl moiety at the N-1 position of the quinolone core has been shown to be a critical determinant of antibacterial potency.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro antibacterial activity of a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives was evaluated using the broth microdilution method to determine their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The results are summarized in the table below.

| Compound | Stereochemistry | R | Test Organism | MIC (µg/mL) |

| 1 | cis | H | Staphylococcus aureus ATCC 25923 | 0.2 |

| Escherichia coli NIHJ JC-2 | 0.1 | |||

| Pseudomonas aeruginosa ATCC 27853 | 0.78 | |||

| 2 | trans | H | Staphylococcus aureus ATCC 25923 | 1.56 |

| Escherichia coli NIHJ JC-2 | 0.2 | |||

| Pseudomonas aeruginosa ATCC 27853 | 3.13 | |||

| 3 | cis | CH₃ | Staphylococcus aureus ATCC 25923 | 0.1 |

| Escherichia coli NIHJ JC-2 | 0.05 | |||

| Pseudomonas aeruginosa ATCC 27853 | 0.39 | |||

| 4 | trans | CH₃ | Staphylococcus aureus ATCC 25923 | 0.78 |

| Escherichia coli NIHJ JC-2 | 0.1 | |||

| Pseudomonas aeruginosa ATCC 27853 | 1.56 |

Note: Data extracted from a study on fluorocyclopropyl quinolones.[1] The cis isomers generally demonstrated greater potency against Gram-positive bacteria compared to their trans counterparts.[1]

Serotonin 5-HT2C Receptor Agonist Activity of Fluorinated 2-Phenylcyclopropylmethylamines

Derivatives of this compound have also shown significant promise as selective agonists for the serotonin 2C (5-HT2C) receptor, a key target for the treatment of central nervous system disorders such as schizophrenia and obesity.[2] The fluorinated 2-phenylcyclopropylmethylamine scaffold has been a particular focus of these efforts.

Quantitative Data: Agonist Potency (EC50) at Serotonin Receptors

The functional activity of a series of fluorinated 2-phenylcyclopropylmethylamine derivatives was assessed by measuring calcium flux in HEK-293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors. The half-maximal effective concentrations (EC50) are presented below.

| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |

| (+)-21a | 4.7 | 105 | 9.8 |

| (+)-21b | 8.0 | 162 | >10,000 |

| (+)-21c | 4.1 | 68 | 21 |

| (+)-21d | 4.2 | 89 | 15 |

| (±)-12 | 598 | >10,000 | >10,000 |

Note: Data extracted from a study on fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine.[2] Compound (+)-21b demonstrated high potency and exceptional selectivity for the 5-HT2C receptor over the 5-HT2B receptor.[2]

Metabotropic Glutamate Receptor 4 (mGluR4) Agonist Activity of α-Amino-β-fluorocyclopropanecarboxylic Acids

α-Amino-β-fluorocyclopropanecarboxylic acids represent another class of derivatives with therapeutic potential, particularly as agonists for the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is a target for the treatment of neurological disorders such as Parkinson's disease.

Quantitative Data: Agonist Potency (EC50) at mGluR4

The agonist activity of a racemic analog of α-amino-β-fluorocyclopropanecarboxylic acid was evaluated at the mGluR4.

| Compound | mGluR4 EC50 (nM) |

| Racemic analog 11a | 340 |

Note: Data extracted from a study on the synthesis and agonist activity of glutamic acid analogs based on a monofluorinated cyclopropane core.[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of MIC values for antibacterial agents against various bacterial strains.

1. Preparation of Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

2. Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

4. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the test compound dilutions.

-

Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

5. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Calcium Flux Assay for 5-HT2C Receptor Agonist Activity

This protocol describes the measurement of intracellular calcium mobilization to determine the agonist activity of compounds at Gq-coupled receptors like the 5-HT2C receptor.

1. Cell Culture:

-

Culture HEK-293 cells stably expressing the human 5-HT2C receptor in appropriate growth medium.

-

Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

2. Dye Loading:

-

Remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of the test compounds (fluorinated 2-phenylcyclopropylmethylamines) in assay buffer.

-

Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.

4. Measurement of Calcium Flux:

-

The instrument simultaneously adds the compound and measures the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to the release of intracellular calcium upon receptor activation.

5. Data Analysis:

-

The peak fluorescence response is measured for each compound concentration.

-

Plot the fluorescence response against the log of the compound concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

cAMP Assay for mGluR4 Agonist Activity

This protocol outlines the measurement of changes in intracellular cyclic AMP (cAMP) levels to determine the agonist activity of compounds at Gi-coupled receptors like mGluR4.

1. Cell Culture:

-

Culture cells (e.g., CHO or HEK293) stably expressing the human mGluR4 receptor in appropriate growth medium.

-

Seed the cells into 96-well plates and grow to confluency.

2. Assay Procedure:

-

Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer to prevent cAMP degradation.

-

Add the test compounds (α-amino-β-fluorocyclopropanecarboxylic acid analogs) at various concentrations.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. The activation of the Gi-coupled mGluR4 will inhibit this forskolin-induced cAMP accumulation.

-

Incubate for a specified time at 37°C.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

4. Data Analysis:

-

The signal from the assay is inversely proportional to the amount of cAMP in the cell lysate.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP for each sample from the standard curve.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the log of the compound concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

5-HT2C Receptor Signaling Pathway (Gq-coupled)

Caption: Gq-coupled signaling cascade initiated by a 5-HT2C receptor agonist.

mGluR4 Receptor Signaling Pathway (Gi-coupled)

Caption: Gi-coupled signaling cascade initiated by an mGluR4 receptor agonist.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Α-amino-β-fluorocyclopropanecarboxylic acids as a new tool for drug development: synthesis of glutamic acid analogs and agonist activity towards metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorocyclopropyl Moiety: A Modern Tool in Drug Discovery and its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine and strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the fluorocyclopropyl group has emerged as a particularly valuable motif, offering a unique combination of conformational rigidity, metabolic stability, and the ability to modulate electronic properties. This technical guide delves into the core mechanisms of action for fluorocyclopropyl-containing compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore key examples, detail the signaling pathways they influence, present quantitative data for comparative analysis, and provide detailed experimental protocols for their characterization.

Core Principles of the Fluorocyclopropyl Group in Drug Design

The utility of the fluorocyclopropyl moiety stems from the synergistic effects of the cyclopropane ring and the fluorine atom. The cyclopropane ring, as a "bioisostere" of a phenyl ring or a gem-dimethyl group, introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity. The addition of a fluorine atom, the most electronegative element, imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.[1]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a compound's lipophilicity (logP), acidity (pKa), and hydrogen bonding capabilities, which in turn affects its solubility, permeability, and target engagement.[1][2]

-

Stereoelectronic Effects: The stereochemistry of the fluorine atom on the cyclopropyl ring can have a profound impact on a compound's biological activity and off-target effects. This allows for fine-tuning of the pharmacological profile.

Mechanisms of Action and Key Signaling Pathways

Fluorocyclopropyl-containing compounds have demonstrated efficacy across a range of therapeutic areas by targeting diverse biological pathways. Here, we explore the mechanisms of action for prominent examples.

Inhibition of Bruton's Tyrosine Kinase (Btk) in Autoimmune Diseases

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway, which, upon activation, plays a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis and lupus.

Fluorocyclopropyl amides have been developed as potent and selective reversible inhibitors of Btk. These compounds typically bind to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling cascades. The stereochemistry of the fluorocyclopropyl group is critical for both Btk potency and for avoiding off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of intervention by fluorocyclopropyl-containing Btk inhibitors.

Inhibition of Bacterial DNA Gyrase

Fluorocyclopropyl quinolones are a class of antibiotics that target bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA unwinding.

These compounds inhibit the supercoiling activity of DNA gyrase by stabilizing the enzyme-DNA complex in which the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The antibacterial potency of these compounds is often dependent on the stereochemistry of the fluorocyclopropyl group, with cis-isomers sometimes showing greater activity against Gram-positive bacteria.[3]

The following diagram illustrates the mechanism of DNA gyrase inhibition.

Agonism of Serotonin 2C (5-HT2C) Receptors

Fluorinated cyclopropylmethylamines have been designed as selective agonists for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.[4] Agonism of the 5-HT2C receptor has therapeutic potential for the treatment of obesity, depression, and other central nervous system disorders.

Upon binding of a fluorocyclopropyl-containing agonist, the 5-HT2C receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream events such as calcium release and protein kinase C (PKC) activation, ultimately modulating neuronal excitability.

The diagram below outlines the 5-HT2C receptor signaling pathway.

Quantitative Data for Comparison

The following tables summarize key quantitative data for representative fluorocyclopropyl-containing compounds, allowing for easy comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Fluorocyclopropyl Btk Inhibitors

| Compound ID | Stereochemistry | Btk IC50 (nM) | hERG IC50 (µM) | Kinase Selectivity (Off-targets >50% inh. at 1 µM) |

| 23 | N/A (unsubstituted) | 4.8 | >10 | Not Reported |

| 24 | (R,R)-cis | 3.2 | >10 | Not Reported |

| 25 | (S,S)-cis | 2.4 | 1.3 | 1/220 (Src) |

| 26 | (R,S)-trans | >50 | Not Reported | Not Reported |

| 27 | (S,R)-trans | >50 | Not Reported | Not Reported |

Data adapted from published literature.[5]

Table 2: In Vitro Activity of Fluorocyclopropyl Quinolones against DNA Gyrase

| Compound ID | Stereochemistry | E. coli DNA Gyrase IC50 (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 4 | cis | 0.20 | 0.10 | 0.05 |

| 5 | trans | 0.78 | 0.39 | 0.10 |

| 26 | cis | 0.10 | 0.05 | 0.025 |

| 27 | trans | 0.39 | 0.20 | 0.05 |

Data adapted from published literature.[3]

Table 3: Pharmacokinetic Properties of a Representative Fluorocyclopropyl Btk Inhibitor (Compound 25)

| Parameter | Rat | Dog |

| IV CLp (mL/min/kg) | 15 | 2 |

| Oral F (%) | 40 | 123 |

| t1/2 (h) | Not Reported | Not Reported |

Data adapted from published literature.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of fluorocyclopropyl-containing compounds. Below are representative methodologies for key assays.

General Workflow for Characterizing an Enzyme Inhibitor

The following diagram illustrates a typical workflow for the preclinical characterization of a novel enzyme inhibitor.

Btk Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[6][7][8][9]

Materials:

-

Recombinant human Btk enzyme

-

Btk substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

Test compound (fluorocyclopropyl-containing inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add in order:

-

Kinase Buffer

-

Test compound dilution or vehicle control (DMSO)

-

Recombinant Btk enzyme

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate Kinase Reaction: Add a solution of ATP and Btk substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for Btk.

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

DNA Gyrase Supercoiling Assay (Agarose Gel-Based)

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[10][11][12][13]

Materials:

-

Purified E. coli DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA

-

Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

Test compound (fluorocyclopropyl quinolone)

-

Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix containing:

-

Nuclease-free water

-

5X Gyrase Assay Buffer

-

Relaxed pBR322 DNA (final concentration ~15 nM)

-

-

Add Inhibitor: Aliquot the reaction mix into microcentrifuge tubes. Add serial dilutions of the test compound or vehicle control (DMSO) to the respective tubes.

-

Add Enzyme: Add a pre-determined amount of DNA gyrase to each tube (except for the no-enzyme control). The amount of enzyme should be sufficient to achieve complete supercoiling in the vehicle control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reactions by adding the Stop Solution/Loading Dye. An optional step is to extract with chloroform:isoamyl alcohol to remove the protein.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualize DNA: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Relaxed and supercoiled DNA will migrate at different rates. Quantify the intensity of the supercoiled DNA band for each compound concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

hERG Automated Patch Clamp Assay

This electrophysiology assay is crucial for assessing the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[14][15][16][17]

Materials:

-

HEK293 or CHO cells stably expressing the hERG channel

-

Automated patch-clamp system (e.g., QPatch, IonWorks)

-

Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)

-

Test compound

Procedure:

-

Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the appropriate density for the automated patch-clamp system.

-

System Setup: Prime the system with extracellular and intracellular solutions.

-

Cell Sealing: The system will automatically trap individual cells and form a high-resistance (giga-ohm) seal between the cell membrane and the recording electrode.

-

Whole-Cell Configuration: The membrane patch under the electrode is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current.

-

Baseline Recording: Apply a voltage-clamp protocol to elicit hERG currents and record a stable baseline. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

-

Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing for equilibration at each concentration.

-

Record Inhibition: Record the hERG current at each compound concentration.

-

Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percent inhibition relative to the baseline current. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Conclusion

The fluorocyclopropyl group is a powerful tool in the medicinal chemist's arsenal, enabling the development of potent, selective, and metabolically robust drug candidates. Understanding the diverse mechanisms of action of these compounds, from enzyme inhibition to receptor modulation, is critical for their successful application in drug discovery. The signaling pathways, quantitative data, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this promising chemical motif. As our understanding of the nuanced effects of fluorine substitution and strained ring systems continues to grow, we can anticipate the development of even more innovative and effective fluorocyclopropyl-containing therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. BTK Kinase Enzyme System Application Note [promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profoldin.com [profoldin.com]

- 12. inspiralis.com [inspiralis.com]

- 13. topogen.com [topogen.com]

- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Frontiers | Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes [frontiersin.org]

The Genesis of a Key Fluorinated Moiety: A Technical Guide to the Discovery and Synthesis of 2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 2-fluorocyclopropanecarboxylic acid has emerged as a critical component in the development of advanced therapeutic agents, most notably in the structure of fluoroquinolone antibiotics. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this valuable compound, presenting key methodologies, detailed experimental protocols, and comparative quantitative data.

A Historical Perspective on Synthetic Development

The precise origin of the first synthesis of this compound is not definitively documented in widely available scientific literature. However, early explorations into the synthesis of fluorinated cyclopropanes can be traced back to the late 20th century. A notable early contribution was a method published by Bayer Pharmaceuticals in 1990, which utilized butadiene as a starting material.[1] This approach involved the formation of a cyclopropane intermediate from a polyhalogenated alkane, followed by the oxidation of the remaining double bond to yield the carboxylic acid.

Over the subsequent decades, the growing importance of this compound as a key intermediate, particularly for pharmaceuticals like the antibiotic sitafloxacin, spurred the development of more efficient and stereoselective synthetic strategies. Researchers have explored various starting materials and catalytic systems to control the relative and absolute stereochemistry of the two stereocenters in the cyclopropane ring.

Key Synthetic Methodologies

Several distinct and innovative strategies for the synthesis of this compound have been reported. The following sections detail the core concepts and experimental approaches of the most significant methods.

Synthesis from Allyl Alcohol

A five-step synthesis commencing from the readily available starting material, allyl alcohol, has been developed.[2] This pathway involves the protection of the alcohol, a cyclopropanation reaction, deprotection, and a final oxidation to furnish the target carboxylic acid.

Experimental Workflow: Synthesis from Allyl Alcohol

Caption: A five-step synthetic sequence from allyl alcohol.

Detailed Experimental Protocol (Representative Steps): [2]

-

Protection of Allyl Alcohol: Allyl alcohol is protected as its benzyl ether to prevent interference of the hydroxyl group in subsequent steps.

-

Cyclopropanation: The protected allyl benzyl ether undergoes cyclopropanation. Optimal conditions for this step have been identified as using a 1:1.2 molar ratio of allylbenzyl ether to dibromofluoromethane with benzyl triethylammonium chloride as a phase transfer catalyst.[2]

-

Debromination and Deprotection: The resulting dibromofluorocyclopropane intermediate is then debrominated, often using a reducing agent like zinc powder at elevated temperatures (e.g., 70°C).[2] The benzyl protecting group is subsequently removed.

-

Oxidation: The final step involves the oxidation of the resulting alcohol to the carboxylic acid. A mixed solvent system of acetone and water (4:1 volume ratio) has been reported as optimal for this transformation.[2]

An overall yield of 35.3% has been reported for this five-step sequence.[2]

Rhodium-Catalyzed Stereoselective Synthesis

A significant advancement in the synthesis of cis-2-fluorocyclopropanecarboxylic acid was the development of a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[3][4] This method provides a high degree of stereoselectivity, favoring the formation of the cis isomer, which is a crucial precursor for certain pharmaceutical applications.

Reaction Scheme: Rhodium-Catalyzed Cyclopropanation

Caption: Rhodium-catalyzed synthesis of the cis-isomer.

Detailed Experimental Protocol (General Procedure):

A solution of the diazo ester in a suitable solvent is added to a solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) in an appropriate solvent. The reaction is typically carried out at room temperature. After completion, the product is isolated and purified by chromatography. The phenylsulfonyl group is then removed, and the ester is hydrolyzed to yield the final carboxylic acid.